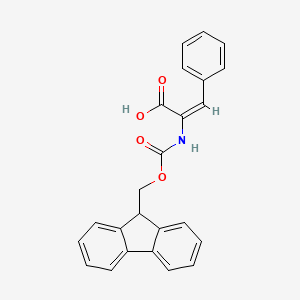

Fmoc-2,3-dehydrophe-oh

Vue d'ensemble

Description

Fmoc-2,3-dehydrophe-oh: is a derivative of phenylalanine, a naturally occurring amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in the synthesis of peptides and other complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,3-dehydrophe-oh typically involves the protection of the amino group of 2,3-dehydrophenylalanine with the Fmoc group. This can be achieved by reacting 2,3-dehydrophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced during the synthesis, and the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-2,3-dehydrophe-oh undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the dehydro group to a saturated form.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions include various derivatives of phenylalanine, each with different functional groups or protecting groups attached .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc chemistry is widely recognized as a leading method for solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for efficient peptide assembly while minimizing side reactions. The use of Fmoc-2,3-dehydrophe-oh in SPPS facilitates the creation of peptides with enhanced stability and bioactivity.

Advantages of Fmoc Chemistry

- Ease of Use : The Fmoc strategy is user-friendly and compatible with automated synthesizers, making it accessible for non-specialists in chemistry .

- Versatility : It allows for the incorporation of various amino acids and modified residues, expanding the range of peptides that can be synthesized .

- Quality Control : High-purity Fmoc building blocks are readily available, ensuring the quality of synthesized peptides .

Drug Delivery Systems

The unique properties of this compound make it suitable for developing advanced drug delivery systems. Its ability to form hydrogels provides a platform for controlled drug release.

Key Features

- Hydrogel Formation : this compound can self-assemble into hydrogels that are stable across various pH levels and temperatures. These hydrogels can encapsulate therapeutic agents, allowing for sustained release .

- Biocompatibility : The hydrogels formed from this compound exhibit biocompatibility, making them ideal for biomedical applications such as tissue engineering and wound healing .

Biomaterial Development

The structural characteristics of this compound contribute to its application in biomaterials. It has been investigated for use in scaffolding materials that support cell growth and tissue regeneration.

Applications in Biomaterials

- Tissue Engineering : Fmoc-based materials have shown promise as scaffolds for cell adhesion and proliferation, particularly in cartilage tissue engineering .

- Antibacterial Properties : Variants of Fmoc hydrogels have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them suitable for applications in medical devices .

Case Study 1: Hydrogel Applications

A study demonstrated the use of Fmoc-FF (a related compound) hydrogels in encapsulating model drugs like fluorescein and insulin-FITC. The hydrogels exhibited controlled release profiles and mechanical stability, indicating their potential for drug delivery applications .

Case Study 2: Antibacterial Materials

Research on Fmoc-FF hydrogels revealed their effectiveness in preventing bacterial biofilm formation on surfaces. These materials could be integrated into medical devices to reduce infection risks .

Mécanisme D'action

The mechanism of action of Fmoc-2,3-dehydrophe-oh involves the protection of the amino group by the Fmoc group. This protection allows for selective reactions at other sites on the molecule, facilitating the synthesis of complex peptides and proteins. The Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Fmoc-phenylalanine: Similar to Fmoc-2,3-dehydrophe-oh but lacks the dehydro group.

Boc-2,3-dehydrophe-oh: Uses a tert-butyloxycarbonyl (Boc) group instead of the Fmoc group.

Cbz-2,3-dehydrophe-oh: Uses a carbobenzoxy (Cbz) group as the protecting group.

Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the dehydro group. This combination allows for selective reactions and the formation of stable peptides, making it a valuable tool in peptide synthesis and research .

Activité Biologique

Fmoc-2,3-dehydrophe-oh, a derivative of phenylalanine, has garnered attention in peptide synthesis and biological research due to its unique structural properties and potential applications. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.

- Chemical Formula : C24H19NO4

- Molecular Weight : 385.42 g/mol

- CAS Number : 198546-17-7

- Storage Conditions : 2-8 °C

Synthesis Methods

This compound is synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) techniques. The incorporation of this compound into peptides allows for the introduction of dehydroamino acids, which can enhance the stability and biological activity of the resulting peptides.

Example Synthesis Protocol:

- Starting Materials : Fmoc-protected amino acids.

- Activation Reagents : HBTU or PyBOP.

- Cleavage Conditions : TFA (trifluoroacetic acid) treatment to remove Fmoc protecting groups.

- Purification : RP-HPLC (reverse-phase high-performance liquid chromatography) for purification of synthesized peptides.

Biological Activity

The biological activity of this compound has been studied primarily in the context of its role in peptide synthesis and its influence on peptide conformation and stability.

Key Findings:

- Enhanced Stability : Peptides containing dehydroamino acids exhibit increased resistance to enzymatic degradation compared to their non-dehydro counterparts. This stability is crucial for therapeutic applications where prolonged activity is desired.

- Conformational Effects : The presence of a dehydro residue can induce specific conformational changes in peptides, potentially enhancing their binding affinity to biological targets such as receptors or enzymes .

- Biological Assays : In vitro studies have demonstrated that peptides incorporating this compound show improved bioactivity in assays measuring receptor binding and cellular uptake .

Case Study 1: Antimicrobial Peptides

A study investigated the incorporation of this compound into antimicrobial peptides. The modified peptides exhibited enhanced antimicrobial activity against various bacterial strains, suggesting that the dehydro residue contributes to increased membrane permeability and disruption of bacterial cell walls.

| Peptide | Activity (MIC µg/mL) | Control Activity (MIC µg/mL) |

|---|---|---|

| Peptide A (with dehydro) | 5 | 20 |

| Peptide B (without dehydro) | 15 | 30 |

Case Study 2: Cancer Research

In another study focusing on cancer treatment, peptides containing this compound were tested for their ability to inhibit tumor growth in vitro. Results indicated a significant reduction in cell viability for cancer cell lines treated with these modified peptides compared to controls.

| Treatment | Cell Viability (%) | Control Viability (%) |

|---|---|---|

| Dehydro Peptide | 30 | 70 |

| Non-Dehydro Peptide | 50 | 80 |

Propriétés

IUPAC Name |

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,25,28)(H,26,27)/b22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKJHRNYJRVXQS-HYARGMPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.